
2-(4-Octylphenyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Octylphenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes and innovative synthetic routes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades and proton quantum tunneling to construct complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Octylphenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions may produce benzofuran-2-ylmethanols .
Scientific Research Applications
2-(4-Octylphenyl)benzofuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the disruption of their normal functions and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Octylphenyl)benzofuran include other benzofuran derivatives such as:
- 2-Phenylbenzofuran
- 2-(4-Methylphenyl)benzofuran
- 2-(4-Chlorophenyl)benzofuran
Uniqueness
This compound is unique due to its specific octyl substituent on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity and membrane permeability, making it a promising candidate for various applications .
Properties
Molecular Formula |
C22H26O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-octylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17H,2-7,10H2,1H3 |
InChI Key |
UXYGOQDNMZCMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


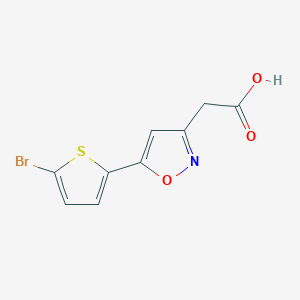
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)

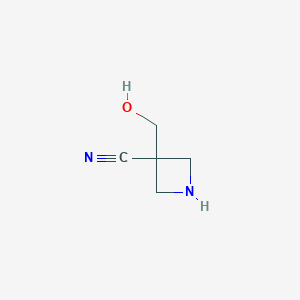
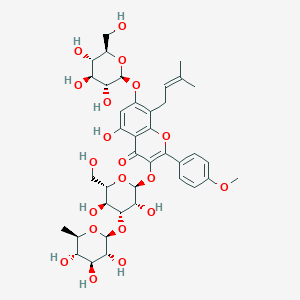
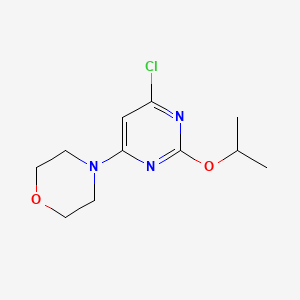
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
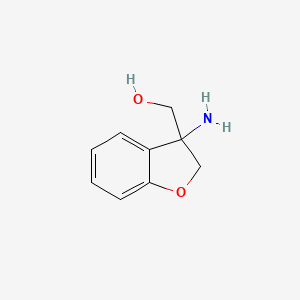
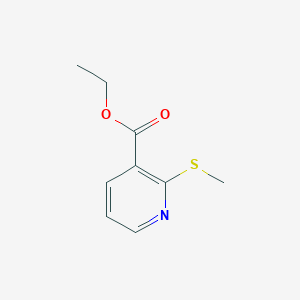
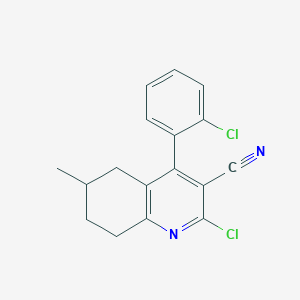
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
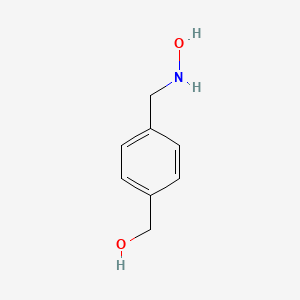
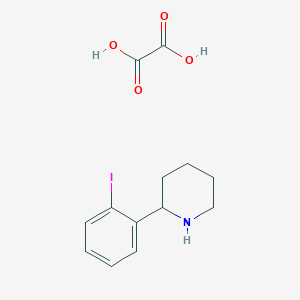
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
